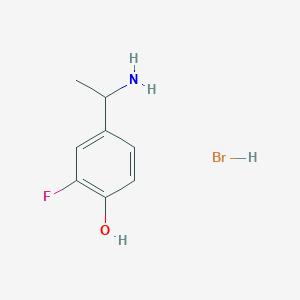

4-(1-Aminoethyl)-2-fluorophenol hydrobromide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radiopharmaceutical Synthesis

Fluorophenols, such as 4-[18F]Fluorophenol, have been studied for their potential in synthesizing radiopharmaceuticals. These compounds serve as versatile synthons for developing complex radiopharmaceuticals bearing a fluorophenoxy moiety, crucial for diagnostic imaging in nuclear medicine. For instance, no-carrier-added (n.c.a.) [18F]fluorophenol has been prepared from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a pathway to synthesize radiopharmaceuticals with improved radiochemical yields (Ross, Ermert, & Coenen, 2011).

Antibacterial Agents

Research into fluorine-containing thiadiazolotriazinones indicates that fluorophenyl groups, such as 4-fluorophenyl, contribute to the synthesis of new biologically active molecules with promising antibacterial activities. These studies underline the pharmacophore potential of fluorophenyl derivatives in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Material Science and Fuel Cell Applications

Fluorophenols have been utilized in the synthesis of novel materials, such as sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK). These materials, synthesized from bisphenol monomers including fluorophenol derivatives, show potential for direct methanol fuel cell applications due to their favorable ion-exchange capacities, water uptake, and proton conductivity characteristics (Li et al., 2009).

Bioremediation

The application of fluorophenols in environmental science, specifically in bioremediation, has been demonstrated through the glycosylation of fluorophenols using immobilized marine microalga Amphidinium crassum. This process effectively transforms fluorophenols into less harmful compounds, highlighting a method for mitigating environmental pollution caused by these chemicals (Shimoda & Hamada, 2010).

Chemical Synthesis and Drug Development

In the realm of drug development, fluorophenol derivatives have been explored for synthesizing compounds with significant antitumor properties. For example, the synthesis of 4-fluorocatechol, a key precursor in the synthesis of fluorocatecholamines, demonstrates the utility of fluorophenol compounds in developing pharmaceuticals with potential therapeutic activities (Yong, 2006).

Propriétés

IUPAC Name |

4-(1-aminoethyl)-2-fluorophenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.BrH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWGDWPPYWJQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)-2-fluorophenol hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

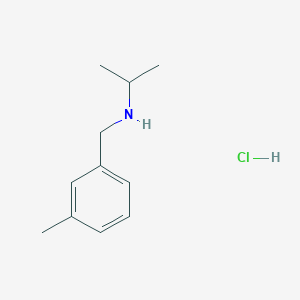

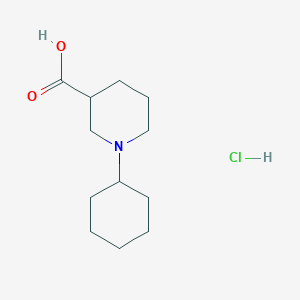

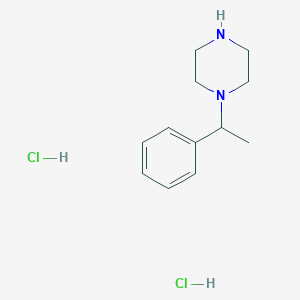

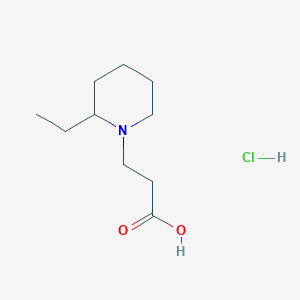

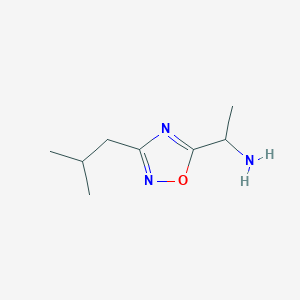

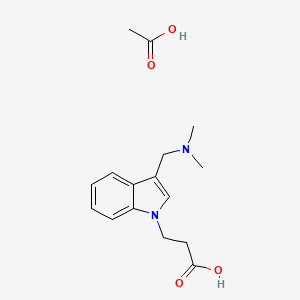

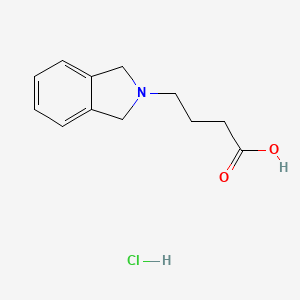

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)